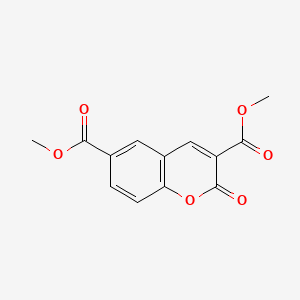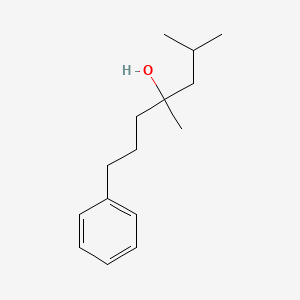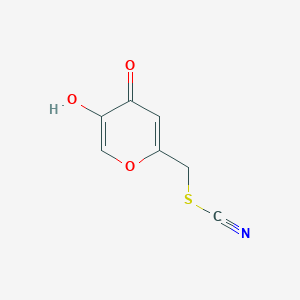
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyran ring with a hydroxyl group and a thiocyanate group attached, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate typically involves the reaction of a suitable pyran derivative with thiocyanate reagents under controlled conditions. One common method includes the use of 5-hydroxy-4-oxo-4H-pyran-2-ylmethyl chloride as a starting material, which reacts with potassium thiocyanate in the presence of a suitable solvent like acetone or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium iodide (NaI) in polar solvents.
Major Products Formed
Oxidation: Formation of 5-oxo-4H-pyran-2-ylmethyl thiocyanate.
Reduction: Formation of 5-hydroxy-4H-pyran-2-ylmethyl thiocyanate.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl thiocyanate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Unlike similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields.
Propiedades
Número CAS |
6323-20-2 |
|---|---|
Fórmula molecular |
C7H5NO3S |
Peso molecular |
183.19 g/mol |
Nombre IUPAC |
(5-hydroxy-4-oxopyran-2-yl)methyl thiocyanate |
InChI |
InChI=1S/C7H5NO3S/c8-4-12-3-5-1-6(9)7(10)2-11-5/h1-2,10H,3H2 |
Clave InChI |
JRAIHVYCDWBNHS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=C(C1=O)O)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)
![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)

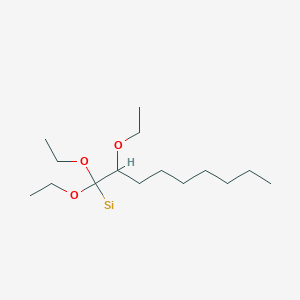

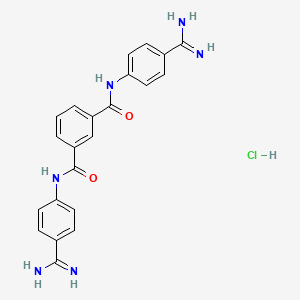
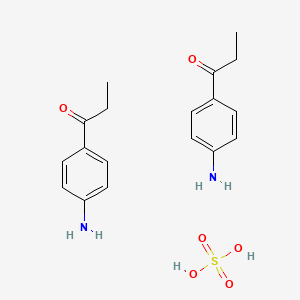
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
